molecular formula C17H19O2Sn B14409972 CID 71417989

CID 71417989

Cat. No.: B14409972
M. Wt: 374.0 g/mol
InChI Key: LRCVKRLZNJZKNA-UHFFFAOYSA-N
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Description

These inhibitors are structurally modified derivatives of betulin (CID 72326), a pentacyclic triterpenoid isolated from birch bark. Betulin and its analogs are studied for their biological activities, including enzyme inhibition and cytotoxicity .

Properties

Molecular Formula

C17H19O2Sn

Molecular Weight

374.0 g/mol

InChI

InChI=1S/2C7H7.C3H5O2.Sn/c2*1-7-5-3-2-4-6-7;1-3(4)5-2;/h2*2-3,5-6H,1H3;2H2,1H3;

InChI Key

LRCVKRLZNJZKNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)[Sn](COC(=O)C)C2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71417989 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized processes that ensure efficiency and cost-effectiveness. This often involves continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

CID 71417989 can undergo a variety of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.

Scientific Research Applications

CID 71417989 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It can be used in the production of materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of CID 71417989 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism can vary depending on the context in which the compound is used, but typically involves binding to a target molecule and altering its activity.

Comparison with Similar Compounds

Key Findings :

  • The addition of a caffeoyl ester group (as in CID 10153267) enhances inhibitory activity compared to unmodified betulin, likely due to increased binding affinity from aromatic interactions .
  • Betulinic acid (CID 64971) exhibits better solubility than betulin, making it more pharmacologically viable .
  • Structural overlays in (Figure 8) demonstrate that betulin derivatives share a common steroid-like backbone but differ in functional group orientation, which correlates with substrate specificity in enzyme inhibition .

Methodological Insights from Other Evidence

  • Structural Analysis: (Figure 1) compares oscillatoxin derivatives using 2D/3D structural overlays, emphasizing how minor modifications (e.g., methylation) alter bioactivity. A similar approach could apply to CID 71417989 if structural data were available .
  • Activity Profiling : highlights the importance of spectroscopic data (NMR, MS) and pharmacological assays (e.g., IC₅₀ values) for comparing compounds. For instance, betulinic acid’s IC₅₀ against HIV-1 protease is well-documented in literature, but such data are absent for this compound .

Limitations and Recommendations

The absence of this compound in the provided evidence precludes a direct comparison. To address this gap, the following steps are recommended:

Structural Elucidation : Obtain 2D/3D structural data via X-ray crystallography or NMR (as emphasized in and ) .

Biological Assays : Conduct enzyme inhibition or cytotoxicity studies, similar to those for betulin derivatives in .

Database Cross-Referencing: Validate this compound against PubChem or ChEMBL for existing annotations.

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